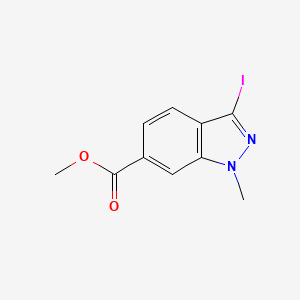

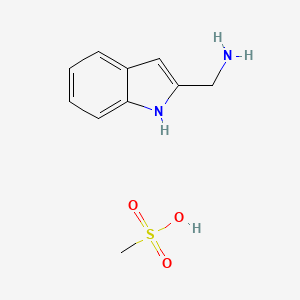

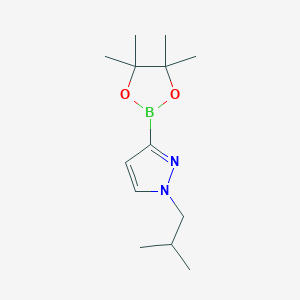

2-(Aminomethyl)-1H-indole methanesulphonate

概要

説明

Methyl methanesulfonate is a methanesulfonate ester resulting from the formal condensation of methanesulfonic acid with methanol . It is an alkylating agent, a genotoxin, a carcinogenic agent, a mutagen, and an apoptosis inducer .

Synthesis Analysis

In 2019, Diaz-Urrutia and Ott developed a high-yield method for direct conversion of methane to methanesulfonic acid and proposed a cationic chain reaction mechanism .Molecular Structure Analysis

The molecular structure of methyl methanesulfonate has been optimized by using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .Chemical Reactions Analysis

Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases .Physical And Chemical Properties Analysis

The density (ρ), viscosity (η), surface tension (σ), and refractive index (nD) of aqueous solutions of piperazine and aqueous blends of 2-amino-2-methyl-1-propanol (AMP) with piperazine were experimentally measured for a wide range of temperature (298.15 to 333.15) K .科学的研究の応用

- AMIM has been investigated for its potential as a solvent in CO2 capture processes. Researchers have studied its solubility in aqueous solutions, particularly in combination with other amines like 3-(methylamino)propylamine (MAPA) . The solubility data can inform the design of more efficient CO2 capture systems.

- AMIM’s strong interaction with CO2 makes it a candidate for functionalizing MOFs. These materials are promising for CO2 capture due to their high surface area and tunable properties. Researchers explore in situ synthesis, post-modification, and physical impregnation methods to incorporate AMIM into MOFs .

- In the quest for efficient CO2 capture, AMIM has been encapsulated in microcapsules. These capsules use AMIM as the core sorbent and silicon dioxide as the shell. The conventional emulsion technique is employed, aiming to capture CO2 even in cold environments .

CO2 Capture and Solvent Development

Amine-Functionalized Metal–Organic Frameworks (MOFs)

Microcapsule Formulation for Cold Environment CO2 Capture

作用機序

Target of Action

Methanesulfonate esters, a group to which this compound belongs, are known to be biological alkylating agents . They interact with various intracellular targets, leading to a range of biological effects .

Mode of Action

Methanesulfonate esters, including this compound, can undergo fission and react within the intracellular milieu . This interaction can lead to various changes in the cellular environment, potentially influencing the function of targeted molecules .

Biochemical Pathways

Methanesulfonate esters are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to alterations in the function of targeted molecules and downstream effects on cellular processes .

Pharmacokinetics

Methanesulfonates are often used in the manufacture of pharmaceutical active pharmaceutical ingredients (apis) and can influence the bioavailability of these compounds .

Result of Action

Methanesulfonate esters can have genotoxic potential, leading to the alkylation of dna . This can result in permanent changes in the DNA sequence of an organism, potentially leading to a heritable change in the characteristics of living systems .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-indol-2-ylmethanamine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXLRDQYSVMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072806-66-6 | |

| Record name | 1H-Indole-2-methanamine, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)